molecular formula C28H30N4O2 B2904317 8-[3-(4-benzylpiperidin-1-yl)-2-hydroxypropyl]-11-methyl-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,9,11-pentaene-10-carbonitrile CAS No. 879917-07-4

8-[3-(4-benzylpiperidin-1-yl)-2-hydroxypropyl]-11-methyl-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,9,11-pentaene-10-carbonitrile

Cat. No.: B2904317
CAS No.: 879917-07-4
M. Wt: 454.574
InChI Key: PIFXENWUIHUEBZ-UHFFFAOYSA-N
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Description

This compound is a polycyclic heteroaromatic system featuring a 1,8-diazatricyclo[7.4.0.0²,⁷]trideca-2,4,6,9,11-pentaene core modified with a nitrile group at position 10, a methyl group at position 11, and a 3-(4-benzylpiperidin-1-yl)-2-hydroxypropyl side chain at position 6. The diazatricyclo framework confers rigidity and planar aromaticity, while the substituents influence solubility, bioavailability, and target-binding affinity.

Properties

IUPAC Name

5-[3-(4-benzylpiperidin-1-yl)-2-hydroxypropyl]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O2/c1-20-15-27(34)32-26-10-6-5-9-25(26)31(28(32)24(20)17-29)19-23(33)18-30-13-11-22(12-14-30)16-21-7-3-2-4-8-21/h2-10,15,22-23,33H,11-14,16,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFXENWUIHUEBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C3=CC=CC=C3N(C2=C1C#N)CC(CN4CCC(CC4)CC5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[3-(4-benzylpiperidin-1-yl)-2-hydroxypropyl]-11-methyl-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,9,11-pentaene-10-carbonitrile typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

8-[3-(4-benzylpiperidin-1-yl)-2-hydroxypropyl]-11-methyl-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,9,11-pentaene-10-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The benzyl group on the piperidine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various functional groups such as halogens, nitro groups, or alkyl groups.

Scientific Research Applications

8-[3-(4-benzylpiperidin-1-yl)-2-hydroxypropyl]-11-methyl-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,9,11-pentaene-10-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-[3-(4-benzylpiperidin-1-yl)-2-hydroxypropyl]-11-methyl-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,9,11-pentaene-10-carbonitrile involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Diazatricyclo Core Derivatives

11-Ethyl-13-Oxo-1,8-Diazatricyclo[7.4.0.0²,⁷]Trideca-2,4,6,9,11-Pentaene-10-Carbonitrile (CID 2114010, )
  • Structural Differences : Substitution of the 8-position’s benzylpiperidine-hydroxypropyl chain with an ethyl group.
  • Key Data :
    • Molecular Formula: C₁₄H₁₁N₃O
    • SMILES: CCC1=CC(=O)N2C3=CC=CC=C3NC2=C1C#N
    • Spectral Features: Distinctive nitrile IR peak at ~2,219 cm⁻¹ and carbonyl (C=O) resonance in NMR .
  • Functional Impact : Reduced steric bulk compared to the target compound likely enhances membrane permeability but diminishes receptor specificity.
13-Chloro-11-(Chloromethyl)-1,8-Diazatricyclo[7.4.0.0²,⁷]Trideca-2,4,6,8,10,12-Hexaene-10-Carbonitrile ()
  • Structural Differences : Chlorine substituents at positions 11 and 13, altering electron distribution.
  • Key Data :
    • Molecular Formula: C₁₃H₇Cl₂N₃
    • SMILES: ClCc1cc(Cl)n2c(c1C#N)nc1c2cccc1
  • Functional Impact : Electronegative chlorine atoms increase metabolic stability but may reduce solubility .

Heterocyclic Analogues with Divergent Cores

Thiazolo[3,2-a]Pyrimidine Derivatives ()
  • Example: (2Z)-2-(4-Cyanobenzylidene)-3,5-Dihydro-7-(5-Methylfuran-2-yl)-3,5-Dioxo-2H-Thiazolo[3,2-a]Pyrimidine-6-Carbonitrile Structural Differences: A thiazolo-pyrimidine core replaces the diazatricyclo system. Key Data:
  • Yield: 68%
  • Melting Point: 213–215°C
  • IR: Nitrile peak at 2,209 cm⁻¹; carbonyl peaks at 1,719 cm⁻¹.
Pyrimido[2,1-b]Quinazoline Derivatives ()
  • Example: 6,11-Dihydro-2-(5-Methylfuran-2-yl)-4,6-Dioxo-4H-Pyrimido[2,1-b]Quinazoline-3-Carbonitrile
    • Key Data :
  • Molecular Formula: C₁₇H₁₀N₄O₃
  • MS: m/z 318 (M⁺).

Spiro and Piperazine-Containing Analogues ()

  • Example: 8-Phenyl-3-(3-(4-Phenylpiperazin-1-yl)Propyl)-1,3-Diazaspiro[4.5]Decane-2,4-Dione
    • Structural Differences : A spirodecane system replaces the tricyclic core; piperazine substituents modulate basicity.
    • Functional Impact : Piperazine enhances solubility and CNS penetration, while the spiro system restricts rotational freedom, favoring selective receptor interactions .

Comparative Data Table

Compound Class Core Structure Key Substituents Molecular Formula Notable Properties
Target Compound Diazatricyclo[7.4.0.0²,⁷] 4-Benzylpiperidine, nitrile, methyl C₂₈H₂₉N₅O₂* High steric bulk, CNS-targeting potential
CID 2114010 () Diazatricyclo[7.4.0.0²,⁷] Ethyl, nitrile C₁₄H₁₁N₃O Enhanced permeability, lower specificity
Thiazolo-Pyrimidine () Thiazolo[3,2-a]Pyrimidine 4-Cyanobenzylidene, methylfuran C₂₂H₁₇N₃O₃S Conformational flexibility, enzyme binding
Spiro-Piperazine () Spiro[4.5]Decane Phenylpiperazine, dione C₂₈H₃₄N₄O₂ Solubility, rotational restriction

*Estimated based on structural analogy.

Research Implications

  • Structural Geometry : The diazatricyclo core’s rigidity (vs. thiazolo-pyrimidine’s flexibility) highlights the trade-off between target affinity and adaptability .
  • Substituent Effects : Benzylpiperidine and piperazine groups enhance CNS activity, while chlorinated derivatives prioritize metabolic stability .
  • Synthetic Challenges : The target compound’s complex substitution pattern requires multi-step synthesis, contrasting with simpler analogues like CID 2114010, which can be prepared in fewer steps .

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